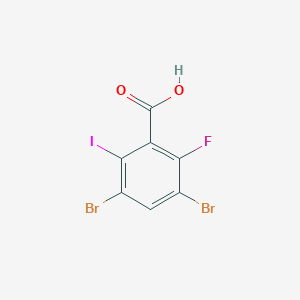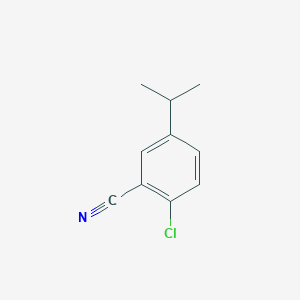
2-Chloro-5-isopropylbenzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-5-isopropylbenzonitrile is an organic compound with the molecular formula C10H10ClN It is a derivative of benzonitrile, where the benzene ring is substituted with a chlorine atom at the second position and an isopropyl group at the fifth position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Chloro-5-isopropylbenzonitrile can be synthesized through several methods. One common approach involves the ammoxidation of 2-chloro-5-isopropyltoluene. This process typically uses a catalyst such as V2O5/Al2O3 in a fixed bed reactor at atmospheric pressure . The reaction conditions include a temperature range of 350-450°C and the presence of ammonia and air as reactants.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale ammoxidation processes. The use of efficient catalysts and optimized reaction conditions ensures high yields and selectivity for the desired product. The process is designed to be cost-effective and environmentally friendly, minimizing the production of by-products and waste.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-5-isopropylbenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The isopropyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Reagents like sodium amide (NaNH2) or thiourea in polar solvents.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Major Products Formed
Substitution: 2-Amino-5-isopropylbenzonitrile or 2-Thio-5-isopropylbenzonitrile.
Reduction: 2-Chloro-5-isopropylbenzylamine.
Oxidation: 2-Chloro-5-isopropylbenzoic acid.
Aplicaciones Científicas De Investigación
2-Chloro-5-isopropylbenzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in the development of new therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-Chloro-5-isopropylbenzonitrile involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or disrupt cellular processes by binding to specific receptors or proteins. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
2-Chlorobenzonitrile: Similar structure but lacks the isopropyl group.
2-Chloro-4-isopropylbenzonitrile: Similar structure with the isopropyl group at the fourth position.
2-Bromo-5-isopropylbenzonitrile: Similar structure with a bromine atom instead of chlorine.
Uniqueness
2-Chloro-5-isopropylbenzonitrile is unique due to the specific positioning of the chlorine and isopropyl groups on the benzene ring. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications that other similar compounds may not fulfill.
Propiedades
Fórmula molecular |
C10H10ClN |
|---|---|
Peso molecular |
179.64 g/mol |
Nombre IUPAC |
2-chloro-5-propan-2-ylbenzonitrile |
InChI |
InChI=1S/C10H10ClN/c1-7(2)8-3-4-10(11)9(5-8)6-12/h3-5,7H,1-2H3 |
Clave InChI |
VKNCZSTWAOUILC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC(=C(C=C1)Cl)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


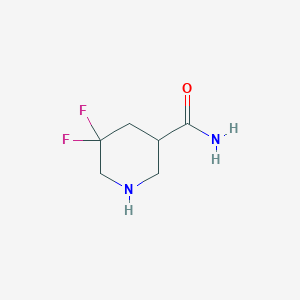
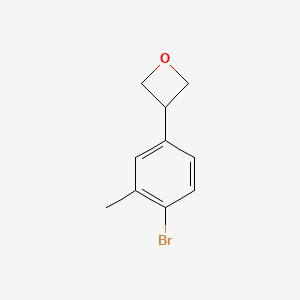
![6-Bromo-8-fluoro-2-(tetrahydro-2H-pyran-4-yl)imidazo[1,2-a]pyridin-7-ol](/img/structure/B15228207.png)
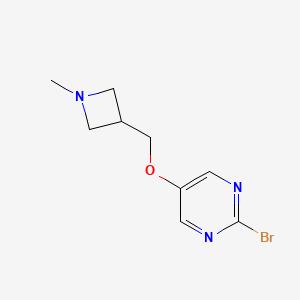
![1-(2,3-Dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B15228233.png)
![1-(3-Amino-5,6-dimethylthieno[2,3-b]pyridin-2-yl)ethanone](/img/structure/B15228238.png)
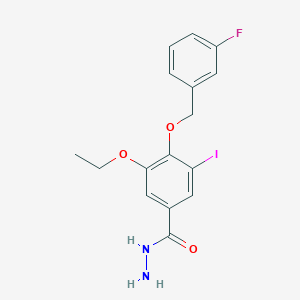
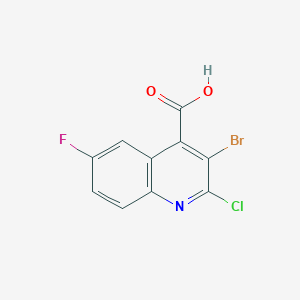
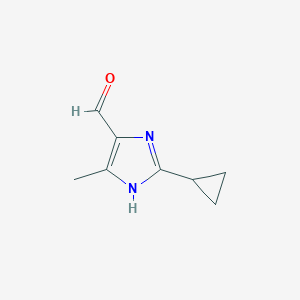
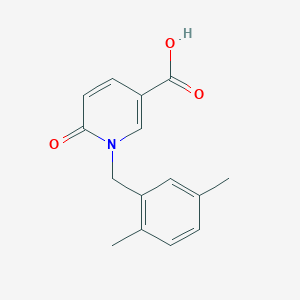

![1-(4-Ethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B15228285.png)
![6-(4-Methoxyphenyl)-3,5-dimethylimidazo[2,1-b]thiazole-2-carboxylic acid](/img/structure/B15228290.png)
